![molecular formula C9H7FO2 B6162254 (2Z)-3-fluoro-3-phenylprop-2-enoic acid CAS No. 82754-21-0](/img/no-structure.png)
(2Z)-3-fluoro-3-phenylprop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-3-fluoro-3-phenylprop-2-enoic acid, also known as 2F-3PPA, is a synthetic organic compound that is used in a variety of scientific research applications. It is a colorless, odorless liquid and is a derivative of propanoic acid. It is a versatile compound with a wide variety of uses, from biochemical and physiological effects to lab experiments and future directions.
Wissenschaftliche Forschungsanwendungen
(2Z)-3-fluoro-3-phenylprop-2-enoic acid has a variety of scientific research applications. It has been used in the synthesis of novel compounds with potential therapeutic applications, such as the synthesis of a novel series of 2-alkyl-3-fluoro-3-phenylprop-2-enoic acids as potential anti-inflammatory agents. This compound has also been used as a reactant in the synthesis of poly(2-fluoro-3-phenylprop-2-enoic acid)-based polymers for drug delivery. Additionally, it has been used as a reactant in the synthesis of poly(2-fluoro-3-phenylprop-2-enoic acid)-based polymers for tissue engineering, and as a reactant in the synthesis of poly(2-fluoro-3-phenylprop-2-enoic acid)-based polymers for drug delivery.
Wirkmechanismus
The mechanism of action of (2Z)-3-fluoro-3-phenylprop-2-enoic acid is not fully understood. It is believed to act as an inhibitor of cyclooxygenase, an enzyme involved in the production of prostaglandins. This inhibition of cyclooxygenase could potentially lead to anti-inflammatory effects. Additionally, this compound may act as an inhibitor of lipoxygenase, an enzyme involved in the production of leukotrienes. This inhibition of lipoxygenase could also potentially lead to anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, some studies have shown that it has anti-inflammatory effects in mice and rats. Additionally, it has been shown to have an inhibitory effect on the proliferation of human cancer cells in vitro. It has also been shown to have anti-oxidative effects in rats.
Vorteile Und Einschränkungen Für Laborexperimente
(2Z)-3-fluoro-3-phenylprop-2-enoic acid has several advantages for laboratory experiments. It is a colorless, odorless liquid and is relatively easy to synthesize. Additionally, it has a wide variety of potential applications in scientific research. However, it also has some limitations. It is a relatively expensive compound and can be difficult to obtain. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict the effects of the compound on a given system.
Zukünftige Richtungen
There are a number of potential future directions for (2Z)-3-fluoro-3-phenylprop-2-enoic acid. Further research could be done to better understand its mechanism of action and to determine its potential therapeutic applications. Additionally, further research could be done to explore its potential as a drug delivery system. Additionally, further research could be done to explore its potential as a tissue engineering material. Finally, further research could be done to explore its potential as an anti-oxidant.
Synthesemethoden
The synthesis of (2Z)-3-fluoro-3-phenylprop-2-enoic acid can be achieved in several ways, including the reaction of 1-fluoro-3-phenylpropene with hydrochloric acid, the reaction of 3-fluorobenzaldehyde with propionic anhydride, and the reaction of 3-fluorobenzyl alcohol with propionic anhydride. The reaction of 1-fluoro-3-phenylpropene with hydrochloric acid is the most cost-effective method and produces the most pure product.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-3-fluoro-3-phenylprop-2-enoic acid involves the conversion of a suitable starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "Ethyl 3-fluoropropionate", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Sodium carbonate", "Sodium bicarbonate", "Magnesium sulfate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and ethyl 3-fluoropropionate in the presence of sodium hydroxide to form (2E)-3-fluoro-3-phenylprop-2-enoic acid ethyl ester.", "Step 2: Reduction of (2E)-3-fluoro-3-phenylprop-2-enoic acid ethyl ester with sodium borohydride in the presence of acetic acid to form (2E)-3-fluoro-3-phenylpropan-1-ol.", "Step 3: Oxidation of (2E)-3-fluoro-3-phenylpropan-1-ol with hydrochloric acid and sodium chlorate to form (2E)-3-fluoro-3-phenylpropanal.", "Step 4: Conversion of (2E)-3-fluoro-3-phenylpropanal to (2Z)-3-fluoro-3-phenylprop-2-enoic acid through a Wittig reaction with triphenylphosphine and ethyl acetate.", "Step 5: Purification of (2Z)-3-fluoro-3-phenylprop-2-enoic acid through extraction with sodium bicarbonate and magnesium sulfate, followed by evaporation of the solvent." ] } | |
82754-21-0 | |
Molekularformel |
C9H7FO2 |
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
(Z)-3-fluoro-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H7FO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12)/b8-6- |
InChI-Schlüssel |
UJXJAFOYAIWOFY-VURMDHGXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/F |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.